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Compound of Interest

Compound Name: 4-Chloro-4'-methoxybiphenyl

Cat. No.: B1605860 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-4'-
methoxybiphenyl

Introduction: Contextualizing 4-Chloro-4'-
methoxybiphenyl
4-Chloro-4'-methoxybiphenyl is a substituted biaryl compound. The biphenyl scaffold is a

privileged structure in medicinal chemistry and materials science, prized for its rigid, planar

geometry which allows it to serve as a key pharmacophore or a fundamental unit in liquid

crystals and polymers[1]. The specific substitutions on this molecule—a chloro group and a

methoxy group—impart distinct electronic and steric properties that make it a valuable

intermediate and building block. For instance, it is classified as a "Protein Degrader Building

Block," indicating its utility in the synthesis of larger, functionally complex molecules like

PROTACs (Proteolysis Targeting Chimeras)[2]. This guide provides a comprehensive overview

of its known properties, synthesis, and characterization from a field-proven perspective,

emphasizing the causality behind the methodologies.

Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal

identity. 4-Chloro-4'-methoxybiphenyl is an aromatic compound composed of two phenyl

rings linked by a single bond. One ring is substituted with a chlorine atom at the 4-position, and

the other with a methoxy group at the 4'-position.
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Caption: Molecular structure of 4-Chloro-4'-methoxybiphenyl.

Identifier Value Source

CAS Number 58970-19-7 [2][3][4]

Molecular Formula C₁₃H₁₁ClO [2][3][5]

Molecular Weight 218.68 g/mol [2][5][6]

Canonical SMILES
COC1=CC=C(C=C1)C1=CC=

C(C=C1)Cl
[6]

InChIKey
PUVSUQVVUYQOBK-

UHFFFAOYSA-N
[3][6]

Physical Properties
The physical properties of a compound are critical for determining its handling, storage, and

application conditions. While specific experimental data for 4-Chloro-4'-methoxybiphenyl is
not widely published, we can infer its properties from its structure and data from closely related

analogs.
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Property Value Notes & References

Physical Form

Solid. Likely a white to off-

white powder or crystalline

solid.

Based on analogs like 4-

Methoxybiphenyl[7].

Melting Point
Data not readily available in

cited literature.

The parent compound, 4-

Methoxybiphenyl, has a

melting point of 86-90 °C[7].

The addition of a chloro group

would be expected to alter this

value.

Boiling Point Data not readily available.

The related 4-Methoxybiphenyl

has a boiling point of 157 °C at

10 mmHg.

Solubility

Expected to be soluble in

common organic solvents

(e.g., DCM, THF, Toluene,

Ethyl Acetate) and insoluble in

water.

Inferred from its nonpolar,

aromatic structure.

Storage
Store at room temperature in a

dry, well-ventilated place.
[2][3]

Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure and purity of a synthesized

compound. Below are the expected spectroscopic signatures for 4-Chloro-4'-
methoxybiphenyl based on its structure and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct

signals for the aromatic protons and the methoxy group.

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm, integrating to 3H.

Aromatic Protons: The two phenyl rings will exhibit patterns characteristic of 1,4-

disubstitution. This typically results in two sets of doublets (an AA'BB' system). The
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protons on the methoxy-substituted ring are expected around δ 6.9-7.1 ppm and δ 7.4-7.6

ppm. The protons on the chloro-substituted ring will likely appear at slightly different shifts,

generally in the δ 7.3-7.6 ppm range.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map

of the carbon skeleton.

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

Aromatic Carbons: A total of 10 signals are expected in the aromatic region (δ 110-160

ppm) due to symmetry. Key signals include the carbon attached to the methoxy group (C-

O) around δ 159-160 ppm, the carbon attached to the chlorine (C-Cl) around δ 132-134

ppm, and the two carbons forming the biphenyl bond (C-C) around δ 130-140 ppm.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and

isotopic distribution.

Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak. Due to

the presence of chlorine, a characteristic isotopic pattern will be observed: a peak for the

molecule with ³⁵Cl (M⁺) and a peak for the molecule with ³⁷Cl (M+2) in an approximate 3:1

ratio of intensity. The exact mass would be 218.0498 g/mol [6].

Chemical Synthesis: The Suzuki-Miyaura Cross-
Coupling
The most robust and widely adopted method for constructing the C-C bond between the two

aryl rings in 4-Chloro-4'-methoxybiphenyl is the Suzuki-Miyaura cross-coupling reaction[1].

This palladium-catalyzed reaction is favored for its high yields, mild conditions, and exceptional

tolerance of various functional groups[1].

The core of the reaction involves coupling an aryl boronic acid (or ester) with an aryl halide. For

this target molecule, two primary routes are viable:

Route A: 4-Chlorophenylboronic acid + 4-Bromoanisole

Route B: 4-Methoxyphenylboronic acid + 1-Bromo-4-chlorobenzene
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Both routes are chemically sound. The choice often depends on the commercial availability and

cost of the starting materials. Below is a diagram and generalized protocol for this key

transformation.

Caption: Generalized workflow for the synthesis of 4-Chloro-4'-methoxybiphenyl via Suzuki-

Miyaura coupling.

Detailed Experimental Protocol: Synthesis via Suzuki-
Miyaura Coupling
This protocol is a representative procedure and may require optimization.

Reagents & Equipment:

4-Chlorophenylboronic acid (1.2 equivalents)

4-Bromoanisole (1.0 equivalent)

Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)

Tricyclohexylphosphine [PCy₃] or other suitable phosphine ligand (2-6 mol%)

Potassium Carbonate [K₂CO₃] (2.0 equivalents), finely powdered

Toluene and Water (e.g., 4:1 v/v)

Schlenk flask or similar reaction vessel

Inert gas supply (Argon or Nitrogen)

Standard glassware for workup and purification

Procedure:

Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed

under an inert atmosphere (evacuated and backfilled with Argon or Nitrogen three times).

This is a critical step to exclude oxygen, which can poison the palladium catalyst.
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Charging Reagents: To the flask, add 4-bromoanisole, 4-chlorophenylboronic acid,

potassium carbonate, the palladium catalyst, and the phosphine ligand.

Solvent Addition & Degassing: Add the degassed solvent mixture (Toluene/Water). To ensure

the removal of dissolved oxygen, the reaction mixture must be thoroughly degassed by

bubbling the inert gas through the solution for 15-20 minutes.

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should

be monitored periodically (e.g., every hour) by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-bromoanisole) is

consumed. Reaction times typically range from 1 to 12 hours.

Workup:

Cool the reaction mixture to room temperature.

Dilute with ethyl acetate and water. Transfer to a separatory funnel.

Separate the organic layer. Wash it sequentially with water and then brine to remove the

base and other inorganic impurities.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: The crude solid is then purified by flash column chromatography on silica gel

using a nonpolar eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the

pure 4-Chloro-4'-methoxybiphenyl.

Validation: The identity and purity of the final product must be confirmed by the spectroscopic

methods outlined in Section 3 (¹H NMR, ¹³C NMR, MS).

Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves[3].
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes[3]. Prevent dust formation

during transfer.

Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated

location away from incompatible materials such as strong oxidizing agents[3].

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

This should be done through an approved waste disposal plant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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